![molecular formula C7H8N4S B13092920 5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-02-6](/img/structure/B13092920.png)
5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with methyl and methylthio substituents at the 5 and 7 positions, respectively.
Métodos De Preparación
The synthesis of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure provides a straightforward approach to obtaining the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, in the presence of a catalyst like p-toluenesulfonic acid.
Análisis De Reacciones Químicas
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 7-position.
Aplicaciones Científicas De Investigación
In medicinal chemistry, this compound has shown promise as a neuroprotective and anti-neuroinflammatory agent . It has been evaluated for its ability to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, indicating its potential in treating neurodegenerative diseases. Additionally, it has been investigated for its anticancer properties, particularly against gastric cancer cells, by suppressing the ERK signaling pathway . Other applications include its use as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Mecanismo De Acción
The mechanism of action of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves multiple molecular targets and pathways. In neuroprotection, it exerts its effects by inhibiting endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . In cancer treatment, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These actions result in reduced cell proliferation, induced apoptosis, and cell cycle arrest.
Comparación Con Compuestos Similares
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . While both compounds share a similar core structure, the presence of different substituents at the 7-position imparts unique properties and biological activities. For instance, 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity
Propiedades
Número CAS |
37140-02-6 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5-methyl-7-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-5-3-6(12-2)11-7(10-5)8-4-9-11/h3-4H,1-2H3 |
Clave InChI |
HPWPUEYAIFRDKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


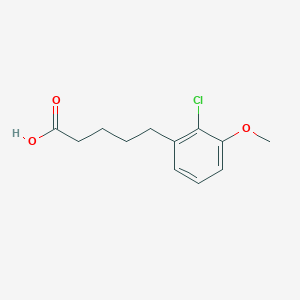
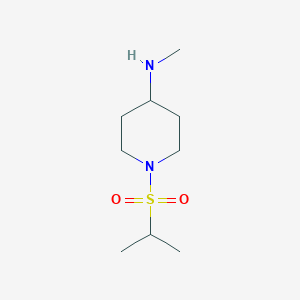
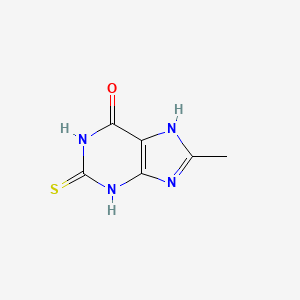
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)



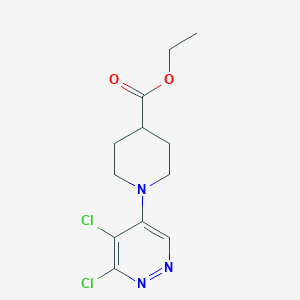
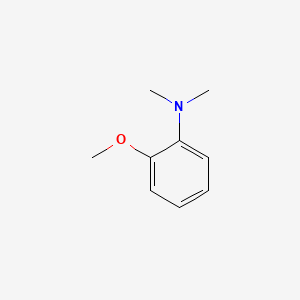
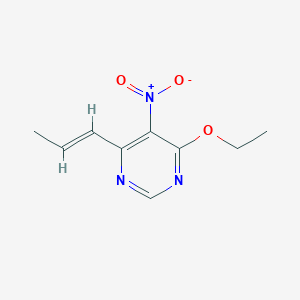

![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
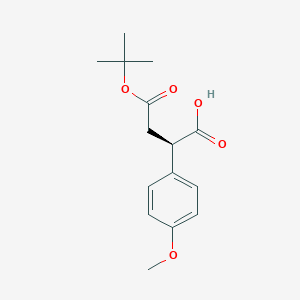
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
